molecular formula C10H11NO6S B570167 (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate CAS No. 683276-64-4

(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

Cat. No.: B570167
CAS No.: 683276-64-4
M. Wt: 273.259
InChI Key: NXRMOVSGORLBCA-SNVBAGLBSA-N
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Description

®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

The synthesis of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate typically involves the reaction of ®-2-methylglycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the nitrobenzenesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It can be hydrolyzed in the presence of water or aqueous solutions to yield corresponding alcohols and sulfonic acids.

Common reagents used in these reactions include bases like potassium carbonate, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The compound’s epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrobenzenesulfonate group also plays a role in stabilizing the intermediate species formed during these reactions .

Comparison with Similar Compounds

®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of ®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRMOVSGORLBCA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201415
Record name [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683276-64-4
Record name [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683276-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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